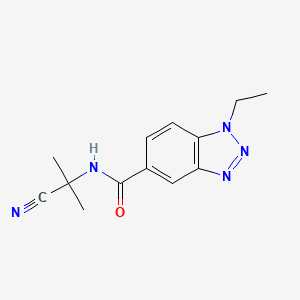![molecular formula C18H14N2OS B2776240 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 848213-10-5](/img/structure/B2776240.png)
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to target proteins likeCDK2 , which plays a crucial role in cell cycle regulation.
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Méthodes De Préparation
The synthesis of 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the following steps:
Cyclization Reactions: The formation of the benzofuro[3,2-d]pyrimidine core can be achieved through cyclization reactions such as [3+3], [4+2], or [5+1] processes.
Thioether Formation:
Analyse Des Réactions Chimiques
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thioether group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2-Thioxopyrimidines: These compounds also contain a sulfur atom and exhibit similar biological activities.
Benzofuro[3,2-d]pyrimidines: Compounds with similar core structures but different substituents can have varying biological activities and properties.
The uniqueness of this compound lies in its specific thioether group, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-6-2-3-7-13(12)10-22-18-17-16(19-11-20-18)14-8-4-5-9-15(14)21-17/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASACXDZZEGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)

![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide](/img/structure/B2776163.png)


![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B2776169.png)


![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)




